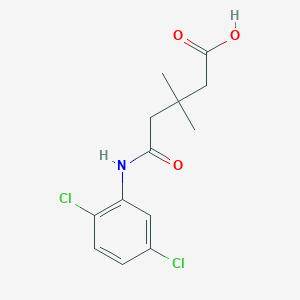![molecular formula C21H22N4O5S B10977826 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a versatile molecule for various biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide typically involves a multi-step process. One optimized method includes the following steps :
Starting Materials: Anthranylamide and propionic anhydride are used as starting materials.
Hydrolysis: The hydrolysis of anthranylamide is carried out in an alkaline medium.
Acylation: Schotten–Bauman acylation is performed in the same alkaline medium.
Final Step: The preparation of the final compound involves replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO.
Industrial Production Methods
For industrial production, the process is scaled up using more accessible and cost-effective starting materials. The use of DMSO instead of DMF is preferred to minimize environmental hazards .
化学反应分析
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anxiolytic effects.
Medicine: Investigated for its potential as an active pharmaceutical ingredient (API) in drug development.
Industry: Utilized in the development of environmentally friendly synthetic methods.
作用机制
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound is known to affect the central nervous system (CNS) by modulating neurotransmitter pathways. It acts on receptors and enzymes involved in neurotransmission, leading to its anxiolytic and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Shares a similar structure and exhibits anxiolytic activity.
Pyrimidine Derivatives: Compounds like 2-amino-4,6-dimethylpyrimidine have similar pyrimidine rings and are used in various pharmacological applications.
Uniqueness
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzamide moiety
属性
分子式 |
C21H22N4O5S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-13-12-19(23-14(2)22-13)25-31(27,28)16-10-8-15(9-11-16)24-21(26)20-17(29-3)6-5-7-18(20)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
InChI 键 |
QJPBEYAQFWMEQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)
![3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977798.png)
![N-(2-chloro-4-fluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977805.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10977811.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10977820.png)
![3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977823.png)
